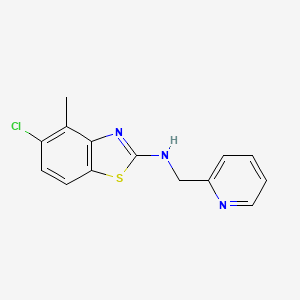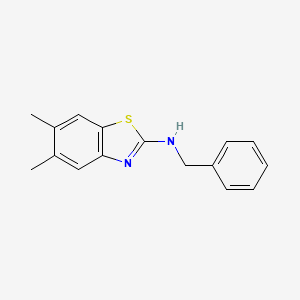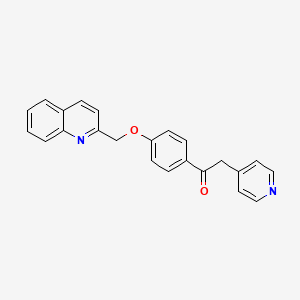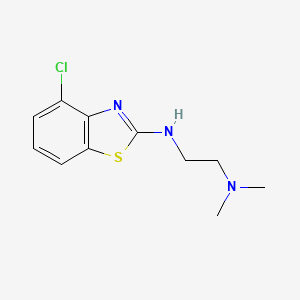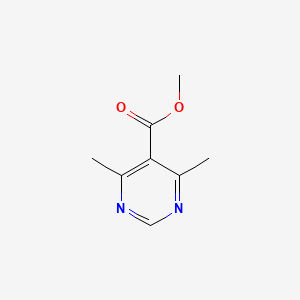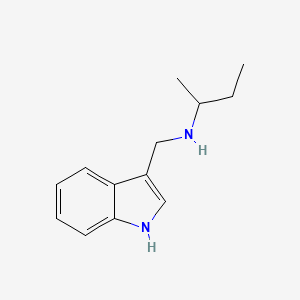
N-(1H-indol-3-ylmethyl)butan-2-amine
Übersicht
Beschreibung
N-(1H-indol-3-ylmethyl)butan-2-amine (NIMB) is an organic compound that is commonly used in scientific research applications. It is a versatile compound with a wide range of applications in laboratory experiments. NIMB is a synthetic compound that is produced through the reaction of an indole derivative and a butan-2-amine. It is a colorless and odorless crystalline substance that is soluble in water and organic solvents.
Wirkmechanismus
The mechanism of action of N-(1H-indol-3-ylmethyl)butan-2-amine is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as monoamine oxidase and tyrosine kinase. It is also believed to act as an agonist of certain receptors, such as serotonin and dopamine receptors.
Biochemical and Physiological Effects
N-(1H-indol-3-ylmethyl)butan-2-amine has been shown to have a number of biochemical and physiological effects. It has been shown to have a protective effect against oxidative stress and to increase the production of certain neurotransmitters, such as serotonin and dopamine. It has also been shown to have an anti-inflammatory effect and to have an effect on the immune system. Additionally, N-(1H-indol-3-ylmethyl)butan-2-amine has been shown to have an effect on the cardiovascular system, as well as on the central nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1H-indol-3-ylmethyl)butan-2-amine has a number of advantages for laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, it is a highly versatile compound, and it can be used in a wide range of applications. However, there are also some limitations to using N-(1H-indol-3-ylmethyl)butan-2-amine in laboratory experiments. For example, it is a relatively unstable compound, and it can be easily degraded in the presence of light or heat. Additionally, it can be toxic if not handled properly.
Zukünftige Richtungen
Given the wide range of applications of N-(1H-indol-3-ylmethyl)butan-2-amine, there are a number of potential future directions for research. For example, further research could be conducted to explore the potential therapeutic applications of N-(1H-indol-3-ylmethyl)butan-2-amine, such as its effects on the cardiovascular system and on the central nervous system. Additionally, further research could be conducted to explore the potential use of N-(1H-indol-3-ylmethyl)butan-2-amine as a drug delivery system. Additionally, further research could be conducted to explore the potential use of N-(1H-indol-3-ylmethyl)butan-2-amine as an antioxidant. Finally, further research could be conducted to explore the potential use of N-(1H-indol-3-ylmethyl)butan-2-amine as a catalyst for various chemical reactions.
Wissenschaftliche Forschungsanwendungen
N-(1H-indol-3-ylmethyl)butan-2-amine is widely used in scientific research due to its wide range of applications. It is used in the synthesis of various compounds, such as drugs and pharmaceuticals, biopolymers, and other organic compounds. It is also used in the synthesis of various polymers and catalysts. Additionally, N-(1H-indol-3-ylmethyl)butan-2-amine is used in the synthesis of various biochemical compounds, such as hormones and neurotransmitters.
Eigenschaften
IUPAC Name |
N-(1H-indol-3-ylmethyl)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-3-10(2)14-8-11-9-15-13-7-5-4-6-12(11)13/h4-7,9-10,14-15H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJNCHQXDCVTAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indol-3-ylmethyl)butan-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



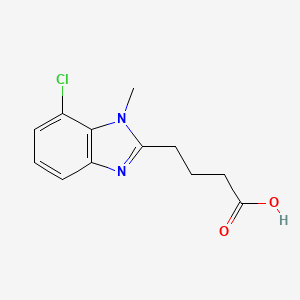
![3-[(4-Fluorophenoxy)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B1387332.png)

![2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B1387337.png)
![2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1387339.png)
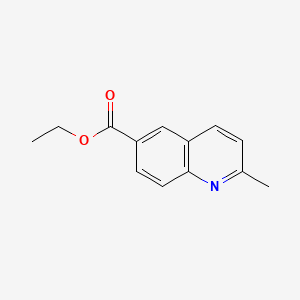
![5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1387342.png)

![4-ethyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1387344.png)
